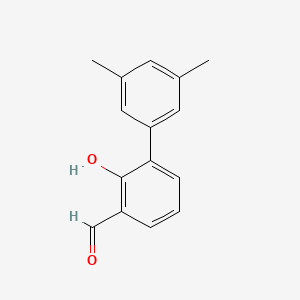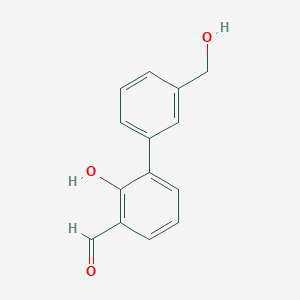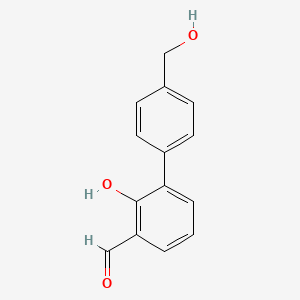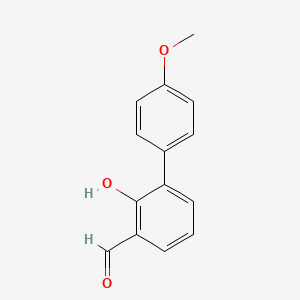
2-Formyl-5-(3-hydroxymethylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Formyl-5-(3-hydroxymethylphenyl)phenol, 95% (2F5HMPP) is a phenolic compound with a wide range of applications in various scientific fields. It is a versatile compound that has been studied for its ability to synthesize, its applications in scientific research, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and its potential for future directions.
Mécanisme D'action
The mechanism of action of 2-Formyl-5-(3-hydroxymethylphenyl)phenol, 95% is not fully understood. However, it has been suggested that the compound acts as a Lewis acid, which is able to form a complex with the substrate. This complex is then able to undergo a reaction with the substrate, leading to the formation of the desired product. Additionally, it has been suggested that the compound is able to form a complex with the substrate, which is then able to undergo a reaction with the substrate, leading to the formation of the desired product.
Biochemical and Physiological Effects
2-Formyl-5-(3-hydroxymethylphenyl)phenol, 95% has been studied for its biochemical and physiological effects. It has been found to have antioxidant and anti-inflammatory properties, as well as anti-tumor activity. Additionally, it has been found to possess antimicrobial activity and to be a potential inhibitor of the enzyme cyclooxygenase-2.
Avantages Et Limitations Des Expériences En Laboratoire
2-Formyl-5-(3-hydroxymethylphenyl)phenol, 95% is a versatile compound that has several advantages for lab experiments. It is a readily available and relatively inexpensive compound that can be easily synthesized. Additionally, it is a stable compound that is not prone to degradation. However, there are some limitations to its use in lab experiments. It is a relatively reactive compound that can be hazardous to handle and may require special safety precautions. Additionally, it is a relatively low-solubility compound that can be difficult to handle in aqueous solutions.
Orientations Futures
2-Formyl-5-(3-hydroxymethylphenyl)phenol, 95% has potential for future directions in a variety of scientific fields. It has potential for use in the synthesis of polymers, organic semiconductors, pharmaceuticals, dyes, catalysts, and other organic compounds. Additionally, it has potential for use in the synthesis of nanoparticles and nanomaterials, as well as in the synthesis of polymeric materials for drug delivery. Finally, it has potential for use in the development of new drugs, in the development of new materials, and in the development of new technologies.
Méthodes De Synthèse
2-Formyl-5-(3-hydroxymethylphenyl)phenol, 95% is synthesized through the condensation of 5-hydroxy-3-methylphenol and formaldehyde. This reaction takes place in the presence of a strong base such as sodium hydroxide. The reaction is exothermic and the product is formed in high yields. The product is then purified by recrystallization and the purity is determined by thin layer chromatography.
Applications De Recherche Scientifique
2-Formyl-5-(3-hydroxymethylphenyl)phenol, 95% is used in a variety of scientific research applications. It has been used in the synthesis of polymers, in the production of organic semiconductors, and in the synthesis of pharmaceuticals. It is also used in the synthesis of dyes, catalysts, and other organic compounds. Additionally, it has been used in the synthesis of nanoparticles and nanomaterials, as well as in the synthesis of polymeric materials for drug delivery.
Propriétés
IUPAC Name |
2-hydroxy-4-[3-(hydroxymethyl)phenyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-8-10-2-1-3-11(6-10)12-4-5-13(9-16)14(17)7-12/h1-7,9,15,17H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFIJONCGKDYIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)C=O)O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685074 |
Source


|
| Record name | 3-Hydroxy-3'-(hydroxymethyl)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-5-(3-hydroxymethylphenyl)phenol | |
CAS RN |
1261965-70-1 |
Source


|
| Record name | 3-Hydroxy-3'-(hydroxymethyl)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














